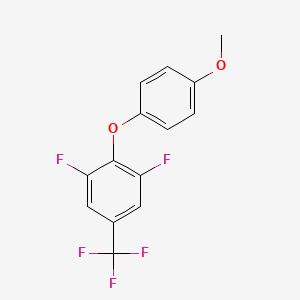
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with fluorine, methoxyphenoxy, and trifluoromethyl groups. Such compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps:
Starting Materials: The synthesis may start with a fluorinated benzene derivative.
Substitution Reactions: Introduction of the methoxyphenoxy group can be achieved through nucleophilic aromatic substitution.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: Reduction reactions can target the aromatic ring or the substituents.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while substitution of fluorine atoms can introduce various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals or agrochemicals.
Medicine: Investigated for its biological activity and potential therapeutic effects.
Industry: Utilized in the production of advanced materials or as a specialty chemical.
作用机制
The mechanism of action of 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
1,3-Difluoro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1,3-Difluoro-2-(4-methoxyphenoxy)-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns.
Uniqueness
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The combination of fluorine, methoxy, and trifluoromethyl groups can impart unique characteristics such as increased lipophilicity and metabolic stability.
属性
分子式 |
C14H9F5O2 |
|---|---|
分子量 |
304.21 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-9-2-4-10(5-3-9)21-13-11(15)6-8(7-12(13)16)14(17,18)19/h2-7H,1H3 |
InChI 键 |
SDEXNNPBFWAFPM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


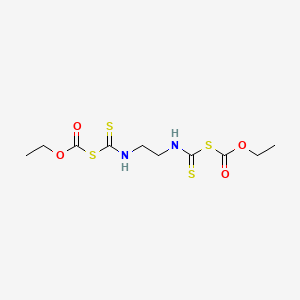

![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)

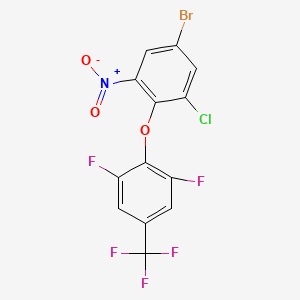
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)
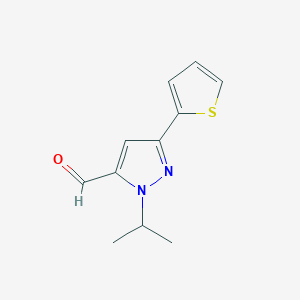
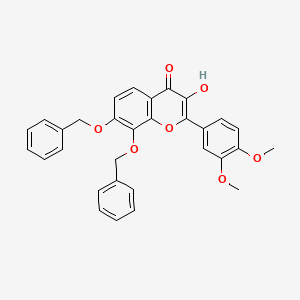
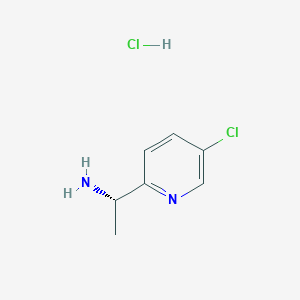
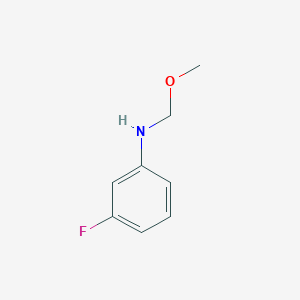
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
